methyl 2-[4-(2,4-dioxo-1,3-oxazolidin-3-yl)piperidine-1-carbonyl]benzoate
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Overview
Description
Methyl 2-[4-(2,4-dioxo-1,3-oxazolidin-3-yl)piperidine-1-carbonyl]benzoate is a complex organic compound that features a piperidine ring, an oxazolidinone moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(2,4-dioxo-1,3-oxazolidin-3-yl)piperidine-1-carbonyl]benzoate typically involves multiple steps. One common method starts with the preparation of the oxazolidinone ring, which can be synthesized by reacting an isocyanate with an amino alcohol. The piperidine ring is then introduced through a cyclization reaction. Finally, the benzoate ester is formed by esterification of the carboxylic acid with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(2,4-dioxo-1,3-oxazolidin-3-yl)piperidine-1-carbonyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 2-[4-(2,4-dioxo-1,3-oxazolidin-3-yl)piperidine-1-carbonyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[4-(2,4-dioxo-1,3-oxazolidin-3-yl)piperidine-1-carbonyl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The oxazolidinone moiety can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The piperidine ring and benzoate ester may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-propanyl 3-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate
- 4-Methyl-2-oxazolidinone
- Ethyl (S)-2-[(S)-4-methyl-2,5-dioxo-1,3-oxazolidin-3-yl]-4-phenylbutanoate
Uniqueness
Methyl 2-[4-(2,4-dioxo-1,3-oxazolidin-3-yl)piperidine-1-carbonyl]benzoate is unique due to its combination of structural features, including the oxazolidinone and piperidine rings, as well as the benzoate ester. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
methyl 2-[4-(2,4-dioxo-1,3-oxazolidin-3-yl)piperidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-24-16(22)13-5-3-2-4-12(13)15(21)18-8-6-11(7-9-18)19-14(20)10-25-17(19)23/h2-5,11H,6-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKMKEMVRXNIRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)COC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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